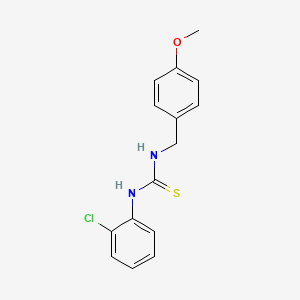
2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide, also known as MNAA, is a synthetic compound that belongs to the class of cyanoacrylamides. It is a yellow crystalline solid that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide is not fully understood. However, it has been suggested that 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide may inhibit the activity of certain enzymes involved in inflammation and tumor growth. 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide may also interact with metal ions and form complexes that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has been shown to have anti-inflammatory effects in vitro and in vivo. It has also been shown to inhibit the growth of certain tumor cells. 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has been shown to be non-toxic to human cells at low concentrations. However, at higher concentrations, it may cause cell death.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide is also stable under normal laboratory conditions. However, 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide also has limited commercial availability, which can make it difficult for researchers to obtain.
Orientations Futures
There are several future directions for the study of 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide. One direction is to further investigate its anti-inflammatory and anti-tumor properties. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions. Additionally, more research is needed to determine the optimal concentration of 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide for use in different experimental settings. Finally, more research is needed to determine the potential toxicity of 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide in vivo.
Méthodes De Synthèse
2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-methoxyphenylacetic acid, which is then converted to 4-methoxyphenylacetonitrile. The second step involves the synthesis of 2-nitrophenylacetic acid, which is then converted to 2-nitrophenylacetonitrile. The final step involves the reaction of 4-methoxyphenylacetonitrile and 2-nitrophenylacetonitrile with acryloyl chloride to form 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide.
Propriétés
IUPAC Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-24-15-8-6-14(7-9-15)19-17(21)13(11-18)10-12-4-2-3-5-16(12)20(22)23/h2-10H,1H3,(H,19,21)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYFRCXXNJBKLZ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)

![N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide](/img/structure/B5741782.png)
![4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5741789.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5741804.png)

![2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide](/img/structure/B5741813.png)

![5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5741824.png)


